molecular formula C11H10ClN3O2S B1430971 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine CAS No. 1610377-09-7

4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine

Cat. No.: B1430971
CAS No.: 1610377-09-7
M. Wt: 283.73 g/mol
InChI Key: XROOOEMKCKTVMR-UHFFFAOYSA-N
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Description

Position of 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine in Heterocyclic Chemistry

The compound this compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing a sophisticated example of multi-substituted pyrimidine derivatives that have become increasingly important in contemporary chemical research. Pyrimidine itself belongs to the fundamental class of six-membered heterocyclic compounds known as diazines, characterized by two nitrogen atoms positioned at the 1 and 3 positions of the aromatic ring system. This particular compound extends beyond simple pyrimidine substitution by incorporating both electron-withdrawing and electron-donating groups, creating a complex electronic environment that significantly influences its chemical reactivity and potential applications.

The structural complexity of this compound places it within the category of polyfunctional heterocycles, where multiple reactive sites provide opportunities for diverse chemical transformations and biological interactions. The presence of the pyridin-3-yl substituent at the 2-position introduces an additional heterocyclic ring system, creating a biheterocyclic structure that enhances the compound's potential for intermolecular interactions through multiple nitrogen coordination sites. The methanesulfonylmethyl group at the 6-position represents a particularly interesting structural feature, as sulfonyl groups are known to significantly influence both the electronic properties and the synthetic accessibility of heterocyclic compounds.

Within the broader context of heterocyclic chemistry, this compound exemplifies the trend toward increasingly complex substitution patterns that have emerged in modern synthetic chemistry. The incorporation of multiple functional groups within a single heterocyclic framework allows for fine-tuning of molecular properties, including solubility, reactivity, and potential biological activity. The chlorine atom at the 4-position serves as both an electron-withdrawing group and a potential leaving group for nucleophilic substitution reactions, providing synthetic versatility that is characteristic of halogenated heterocycles.

Structural Feature Chemical Significance Position
Chlorine substituent Electron-withdrawing, reactive leaving group Position 4
Methanesulfonylmethyl group Electron-withdrawing, synthetic handle Position 6
Pyridin-3-yl moiety Additional coordination site, extended conjugation Position 2
Pyrimidine core Aromatic heterocycle, two nitrogen atoms Core structure

The integration of these diverse functional groups within the pyrimidine framework demonstrates the sophistication of modern heterocyclic design, where each substituent is carefully chosen to impart specific chemical and physical properties to the final molecule. This level of structural complexity positions this compound as a representative example of the advanced heterocyclic compounds that dominate contemporary chemical research and development efforts.

Properties

IUPAC Name

4-chloro-6-(methylsulfonylmethyl)-2-pyridin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c1-18(16,17)7-9-5-10(12)15-11(14-9)8-3-2-4-13-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROOOEMKCKTVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=NC(=N1)C2=CN=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the reaction of a suitable pyrimidine derivative with chloroacetic acid and methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, this compound can be used as a probe to study biological systems. Its unique structure allows it to interact with specific biomolecules, making it useful in biochemical assays and molecular biology experiments.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development, especially in the treatment of diseases related to the central nervous system and inflammation.

Industry: In the industrial sector, this compound can be used in the manufacture of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Functional Relevance Reference
This compound C₁₁H₁₀ClN₃O₂S 283.74 -Cl (C4), -SO₂CH₃ (C6), pyridin-3-yl (C2) Electrophilic intermediate; drug discovery
4-Chloro-6-(4-chlorophenyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile C₁₆H₈Cl₂N₄ 333.17 -Cl (C4), 4-chlorophenyl (C6), -CN (C5), pyridin-3-yl (C2) Kinase inhibition; antitumor activity
4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine C₁₀H₇Cl₂N₃ 258.09 -Cl (C4, C6-pyridine), -CH₃ (C6), pyridin-3-yl (C2) Agrochemical intermediates
4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine C₁₁H₁₁ClN₃O 253.68 -Cl (C4), -CH₂OCH₃ (C6), pyridin-3-yl (C2) Solubility enhancer; synthetic precursor
4-Chloro-6-(trifluoromethyl)pyrimidine C₅H₃ClF₃N₂ 196.54 -Cl (C4), -CF₃ (C6) Fluorinated building block for drug design
Key Observations:

Substituent Diversity :

  • The methanesulfonylmethyl group (-SO₂CH₃) in the target compound distinguishes it from analogues with methoxymethyl (-CH₂OCH₃) or trifluoromethyl (-CF₃) groups. Sulfonyl groups are strongly electron-withdrawing, enhancing reactivity in substitution reactions compared to ether or alkyl substituents .
  • The pyridin-3-yl ring at position 2 is conserved in multiple analogues, suggesting its role in target engagement (e.g., kinase inhibition) .

Biological Implications :

  • The 5-pyrimidinecarbonitrile derivative (CAS 320417-58-1) exhibits antitumor activity, likely due to the electron-deficient carbonitrile (-CN) group, which enhances interactions with ATP-binding pockets in kinases .
  • The trifluoromethyl analogue (CAS 944058-86-0) is valued in medicinal chemistry for improved metabolic stability and lipophilicity .

Synthetic Utility: Chloro substituents at position 4 or 6 enable nucleophilic displacement reactions with amines, thiols, or alcohols, as demonstrated in the synthesis of pirinixic acid derivatives . Byproduct formation during substitution (e.g., diethylamino byproducts in ) is mitigated by optimizing base selection (e.g., sodium carbonate instead of triethylamine) .

Reactivity and Functionalization Pathways

Comparative studies highlight differences in reactivity:

  • Methanesulfonylmethyl vs. Methoxymethyl : The sulfonyl group in the target compound increases susceptibility to nucleophilic attack at C6 compared to the methoxymethyl analogue, which is less electrophilic .
  • Chloro vs. Trifluoromethyl : The -CF₃ group in 4-Chloro-6-(trifluoromethyl)pyrimidine stabilizes the pyrimidine ring against hydrolysis but reduces reactivity in substitution reactions relative to -Cl or -SO₂CH₃ groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine, and how can purity be ensured?

  • Methodology : The synthesis typically involves sequential functionalization of the pyrimidine core. For example, the methanesulfonylmethyl group can be introduced via nucleophilic substitution using methanesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C). The pyridin-3-yl group is often coupled via Suzuki-Miyaura cross-coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. Recrystallization from ethanol/water mixtures improves crystallinity. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of residual solvents or unreacted intermediates .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks for pyrimidine (δ 8.5–9.0 ppm for aromatic protons), methanesulfonylmethyl (singlet at δ 3.2–3.5 ppm for CH₃SO₂), and pyridin-3-yl (distinct splitting patterns for meta-substituted pyridine) .
  • LC-MS : Confirms molecular weight ([M+H]⁺ expected at m/z 310.04) and detects impurities.
  • IR Spectroscopy : Validates sulfonyl (SO₂) stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and pyrimidine ring vibrations .

Q. What initial biological screening assays are suitable for evaluating its bioactivity?

  • Approach : Start with kinase inhibition assays (e.g., Src/Abl kinases) due to structural similarity to known pyrimidine-based inhibitors . Use ATP-competitive ELISA kits or fluorescence polarization assays. Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing substituents at the 4-chloro position?

  • Strategies :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for nucleophilic substitution efficiency.
  • Catalyst Selection : Compare Pd-based catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for coupling reactions.
  • DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, catalyst loading, and reaction time .
    • Troubleshooting : If yields drop >20%, check for moisture sensitivity or byproduct formation via TLC monitoring .

Q. How to resolve contradictory bioactivity data across different cell lines?

  • Root Cause Analysis :

  • Cell-Specific Factors : Evaluate differences in membrane permeability (logP = 2.1) or efflux pump expression (e.g., P-gp).
  • Assay Conditions : Standardize ATP concentrations in kinase assays to avoid false negatives .
    • Validation : Repeat assays with isogenic cell lines (e.g., wild-type vs. P-gp knockdown) and include positive controls (e.g., Imatinib for kinase inhibition) .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Tools :

  • Molecular Docking : Use AutoDock Vina to model interactions with target kinases (e.g., Abl1 kinase PDB: 2HYY). Focus on hydrogen bonding with the pyrimidine core and hydrophobic contacts with the methanesulfonyl group .
  • QSAR Models : Train models with descriptors like polar surface area (PSA), molar refractivity, and Hammett constants for substituent effects .

Safety and Handling

Q. What safety protocols are essential during synthesis and handling?

  • Precautions :

  • Use PPE (nitrile gloves, safety goggles) due to potential skin/eye irritation.
  • Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts).
  • Quench reactive waste (e.g., excess methanesulfonyl chloride) with 10% NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine

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